molecular formula C25H39NO2 B12083246 (E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)hexadec-2-en-1-ol

(E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)hexadec-2-en-1-ol

Cat. No.: B12083246
M. Wt: 385.6 g/mol
InChI Key: AUMPNWAVBNMNDW-LVZFUZTISA-N
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Description

(E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)hexadec-2-en-1-ol is a synthetic organic compound characterized by a complex structure that includes a phenyl group, an oxazole ring, and a long aliphatic chain with a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)hexadec-2-en-1-ol typically involves several steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an appropriate amino alcohol with a carboxylic acid derivative. For example, 2-phenylglycine can be reacted with ethyl chloroformate to form the oxazole ring.

    Alkylation: The oxazole intermediate is then alkylated with a long-chain alkyl halide, such as 1-bromohexadecane, under basic conditions to introduce the aliphatic chain.

    Formation of the Double Bond:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)hexadec-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The double bond can be reduced to a single bond using hydrogenation with a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: Hydrogen gas with palladium catalyst

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products

    Oxidation: (E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)hexadec-2-en-1-one

    Reduction: (E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)hexadecan-1-ol

    Substitution: (E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)hexadec-2-en-1-chloride

Scientific Research Applications

Chemistry

In organic synthesis, (E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)hexadec-2-en-1-ol can be used as a building block for more complex molecules

Biology

This compound may have potential applications in the development of new pharmaceuticals. The oxazole ring is a common motif in many bioactive molecules, and the long aliphatic chain could enhance membrane permeability, making it a candidate for drug delivery systems.

Medicine

Industry

In materials science, this compound could be used in the synthesis of polymers or as a surfactant due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of (E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)hexadec-2-en-1-ol would depend on its specific application. In a biological context, it could interact with cellular membranes or specific proteins, altering their function. The phenyl group and oxazole ring could facilitate binding to hydrophobic pockets in proteins, while the aliphatic chain could interact with lipid bilayers.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)octadec-2-en-1-ol: Similar structure with a longer aliphatic chain.

    (E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)but-2-en-1-ol: Similar structure with a shorter aliphatic chain.

    1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)hexadecan-1-ol: Lacks the double bond in the aliphatic chain.

Uniqueness

(E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)hexadec-2-en-1-ol is unique due to the combination of its oxazole ring, phenyl group, and long aliphatic chain with a double bond. This combination of features can impart unique physical and chemical properties, such as enhanced solubility in organic solvents and potential biological activity.

Properties

Molecular Formula

C25H39NO2

Molecular Weight

385.6 g/mol

IUPAC Name

(E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)hexadec-2-en-1-ol

InChI

InChI=1S/C25H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-24(27)23-21-28-25(26-23)22-18-15-14-16-19-22/h14-20,23-24,27H,2-13,21H2,1H3/b20-17+

InChI Key

AUMPNWAVBNMNDW-LVZFUZTISA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/C(C1COC(=N1)C2=CC=CC=C2)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C1COC(=N1)C2=CC=CC=C2)O

Origin of Product

United States

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